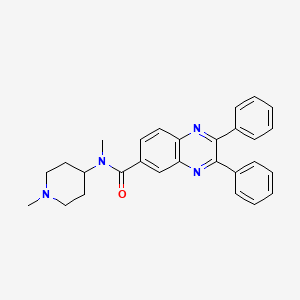![molecular formula C16H11Cl4N5OS B12137415 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12137415.png)
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-4,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H8Cl2N2O. It is a solid substance with a melting point range of 155-162 °C . This compound contains both chlorinated aromatic rings and a triazole moiety, making it interesting for various applications.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of N-(2-Amino-4,5-dichlorophenyl)acetamide involves the following steps:
Amination: Start with 2,4-dichloroaniline (a precursor) and react it with thionyl chloride to form the corresponding chlorosulfonamide intermediate.
Triazole Formation: The chlorosulfonamide intermediate reacts with sodium azide to yield the 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole scaffold.
Acetylation: Finally, acetic anhydride is used to acetylate the amino group, resulting in the target compound.
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Analyse Des Réactions Chimiques
N-(2-Amino-4,5-dichlorophenyl)acetamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the triazole ring can lead to the formation of hydrazine derivatives.
Substitution: The chlorinated phenyl rings are susceptible to substitution reactions. Common reagents include strong acids, bases, and oxidizing agents.
Major products formed:
Sulfoxides/Sulfones: Oxidation of the sulfur atom.
Hydrazine Derivatives: Reduction of the triazole ring.
Applications De Recherche Scientifique
N-(2-Amino-4,5-dichlorophenyl)acetamide finds applications in:
Medicine: Potential as an antimicrobial agent due to its triazole moiety.
Chemical Research: Building block for designing novel compounds.
Industry: Used in the synthesis of other pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action is context-dependent. the triazole ring suggests potential interactions with enzymes or receptors. Further studies are needed to elucidate specific targets and pathways.
Comparaison Avec Des Composés Similaires
While N-(2-Amino-4,5-dichlorophenyl)acetamide is unique due to its combination of chlorinated phenyl rings and a triazole, similar compounds include other triazoles, sulfonamides, and acetamides.
Propriétés
Formule moléculaire |
C16H11Cl4N5OS |
|---|---|
Poids moléculaire |
463.2 g/mol |
Nom IUPAC |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H11Cl4N5OS/c17-8-1-3-10(12(20)5-8)15-23-24-16(25(15)21)27-7-14(26)22-13-6-9(18)2-4-11(13)19/h1-6H,7,21H2,(H,22,26) |
Clé InChI |
VCTRHPFESPWTQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12137345.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12137354.png)

![N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B12137362.png)
![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137364.png)
![5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12137367.png)
ethyl)amine](/img/structure/B12137371.png)

![4-(1-benzofuran-2-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137380.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12137382.png)

![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137400.png)
![7,9-Dibromo-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137404.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-methylphenyl)acetamide](/img/structure/B12137408.png)
